1-(3,5-Dibromobenzoyl)azetidine
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Overview
Description
1-(3,5-Dibromobenzoyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclesAzetidines are known for their ring strain, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dibromobenzoyl)azetidine typically involves the reaction of 3,5-dibromobenzoyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3,5-Dibromobenzoyl chloride+Azetidine→this compound+HCl
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dibromobenzoyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the 3,5-dibromobenzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, especially in the presence of nucleophiles or under acidic conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ring-Opening Reactions: Acidic or basic conditions can facilitate ring-opening.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other derivatives .
Scientific Research Applications
1-(3,5-Dibromobenzoyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromobenzoyl)azetidine involves its interaction with molecular targets through its reactive functional groups. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. The 3,5-dibromobenzoyl group can also participate in electrophilic and nucleophilic reactions, further contributing to its reactivity .
Comparison with Similar Compounds
Azetidine: The parent compound without the 3,5-dibromobenzoyl group.
3,5-Dibromobenzoyl Aziridine: A three-membered ring analogue with similar functional groups.
1-(3,5-Dibromobenzoyl)pyrrolidine: A five-membered ring analogue with similar functional groups.
Uniqueness: 1-(3,5-Dibromobenzoyl)azetidine is unique due to the combination of the azetidine ring and the 3,5-dibromobenzoyl groupThe presence of the dibromobenzoyl group enhances its electrophilic properties, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
azetidin-1-yl-(3,5-dibromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO/c11-8-4-7(5-9(12)6-8)10(14)13-2-1-3-13/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVYJMZGRCMOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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